molecular formula C11H9NO3 B2544780 5-Methoxyisoquinoline-8-carboxylic acid CAS No. 1421600-97-6

5-Methoxyisoquinoline-8-carboxylic acid

Cat. No.: B2544780
CAS No.: 1421600-97-6
M. Wt: 203.197
InChI Key: XOAJKBNJTWZKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Isoquinoline (B145761) Alkaloids and Carboxylic Acid Derivatives in Contemporary Chemical Research

Isoquinoline alkaloids represent a large and diverse family of naturally occurring compounds, many of which are derived from the amino acids tyrosine or phenylalanine. nih.govrsc.org The core structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This fundamental scaffold is found in numerous biologically active molecules, including the analgesic morphine, the antitussive codeine, and the antimicrobial berberine. rsc.orgnumberanalytics.com The rigid isoquinoline framework serves as a valuable pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antifungal, antiviral, and antispasmodic activities. nih.gov

Carboxylic acid derivatives, on the other hand, are a ubiquitous class of organic compounds characterized by the presence of a carboxyl group (-COOH). This functional group is of paramount importance in drug design, as its ability to act as a hydrogen bond donor and acceptor, as well as its potential to exist in an ionized state, allows for critical interactions with biological targets. nih.govnih.gov The incorporation of a carboxylic acid moiety into a molecular structure can significantly influence its physicochemical properties, such as solubility and membrane permeability. nih.gov In medicinal chemistry, carboxylic acid groups are often key components of a molecule's pharmacophore, directly participating in the binding events that elicit a biological response. Consequently, the synthesis and biological evaluation of novel carboxylic acid-containing molecules remain an active and fruitful area of contemporary chemical research. nih.gov

Rationale and Significance for In-Depth Academic Investigation of 5-Methoxyisoquinoline-8-carboxylic Acid

The academic investigation of this compound is driven by its potential as a versatile building block in organic synthesis. The isoquinoline nucleus itself is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers several strategic advantages. The methoxy (B1213986) group at the 5-position and the carboxylic acid at the 8-position provide distinct handles for further chemical modification, allowing for the systematic exploration of the chemical space around the isoquinoline core.

The carboxylic acid group, in particular, is a key functional group for derivatization. It can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a wide range of derivatives. researchgate.net This versatility makes this compound a valuable starting material for the synthesis of more complex molecules with potential biological activity. For instance, the amidation of related isoquinoline carboxylic acids has been explored to generate compounds with analgesic and anti-inflammatory properties. nih.gov

Furthermore, the methoxy group can influence the electronic properties of the isoquinoline ring system, potentially modulating the reactivity and biological activity of the molecule and its derivatives. The strategic placement of this electron-donating group can impact the binding affinity of the molecule to its biological target. Therefore, this compound represents a key intermediate for the generation of libraries of novel isoquinoline derivatives for biological screening.

Historical Context and Precedent Research on Related Methoxyisoquinoline Carboxylic Acids

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the historical context can be understood by examining research on related methoxy-substituted quinoline (B57606) and isoquinoline carboxylic acids. The synthesis of the quinoline and isoquinoline ring systems dates back to the late 19th and early 20th centuries, with the development of named reactions such as the Bischler–Napieralski and Pictet–Spengler reactions for isoquinolines. mdpi.com

Early research into methoxy-substituted quinolines often focused on their synthesis and the investigation of their basic chemical properties. For example, the synthesis of 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline (B1678124) has been a known transformation for some time. researchgate.net Subsequent nitration to form 5-nitro-8-methoxyquinoline has also been documented, showcasing early efforts to functionalize this ring system. researchgate.net The conversion of a nitro group to an amino group, followed by further elaboration, is a classic synthetic strategy that has been applied to this class of compounds. For instance, the synthesis of 8-methoxyquinoline-5-amino acetic acid has been reported, demonstrating the feasibility of introducing carboxylic acid-containing side chains onto the methoxyquinoline scaffold. nnpub.org

Research on quinoline carboxylic acids has also been a fruitful area. For example, derivatives of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been investigated for their anti-inflammatory and analgesic activities. researchgate.net These studies provide a precedent for the potential biological activities of isoquinoline carboxylic acids and highlight the importance of the carboxylic acid moiety in conferring these properties. The general synthetic routes and the observed biological activities of these related compounds provide a valuable framework for understanding the potential of and guiding future research into this compound.

Current Research Gaps and Opportunities for this compound

A significant opportunity lies in the use of this compound as a scaffold for the development of novel bioactive compounds. The carboxylic acid functionality is a prime site for the introduction of diverse chemical moieties through amide bond formation, esterification, or other coupling reactions. This would allow for the creation of a chemical library of novel isoquinoline derivatives.

The biological evaluation of these derivatives is another major area of opportunity. Given the broad spectrum of biological activities associated with the isoquinoline scaffold, these new compounds could be screened for a variety of therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, the specific substitution pattern of this compound may lead to derivatives with novel mechanisms of action or improved selectivity for their biological targets. The exploration of its potential as a building block for more complex, polycyclic systems also remains an untapped area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-3-2-8(11(13)14)9-6-12-5-4-7(9)10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAJKBNJTWZKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN=CC2=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 Methoxyisoquinoline 8 Carboxylic Acid

Established and Novel Synthetic Pathways for 5-Methoxyisoquinoline-8-carboxylic Acid

The construction of the this compound core can be achieved through several strategic synthetic routes. These pathways often involve the initial formation of the isoquinoline (B145761) ring system followed by the introduction or modification of functional groups at the C5 and C8 positions.

Cyclization Reactions in Isoquinoline Ring Formation

Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide foundational strategies for constructing the core isoquinoline ring. The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org For the synthesis of a 5,8-disubstituted isoquinoline, the starting β-phenylethylamine would require the appropriate substitution pattern on the aromatic ring.

The Pictet-Spengler reaction, another cornerstone of isoquinoline synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgaalto.fi This method is particularly effective when the aromatic ring is activated by electron-donating groups, which would be the case for a precursor to a 5-methoxy substituted isoquinoline. The reaction typically yields a tetrahydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.

Cyclization ReactionDescriptionKey ReagentsProduct Type
Bischler-Napieralski Intramolecular cyclization of a β-arylethylamide.POCl₃, PPA3,4-Dihydroisoquinoline
Pictet-Spengler Condensation of a β-arylethylamine with an aldehyde/ketone followed by cyclization.Acid catalyst (e.g., HCl, TFA)Tetrahydroisoquinoline

Strategic Hydrolysis of Nitrile Precursors

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the hydrolysis of a nitrile precursor. In the context of this compound synthesis, this would involve the preparation of 5-methoxyisoquinoline-8-carbonitrile. This intermediate can be synthesized through various methods, including the Sandmeyer reaction of an 8-amino-5-methoxyisoquinoline or by palladium-catalyzed cyanation of an 8-halo-5-methoxyisoquinoline. Once obtained, the 8-cyano group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Carboxylation Reactions Utilizing Organometallic Reagents

Direct carboxylation of the C8 position of a 5-methoxyisoquinoline (B1338356) derivative can be achieved through the use of organometallic intermediates. This typically involves the formation of an organolithium or Grignard reagent at the C8 position, which is then quenched with carbon dioxide to yield the carboxylic acid. The generation of the organometallic species usually requires a precursor with a halogen at the 8-position, such as 8-bromo-5-methoxyisoquinoline. This bromo derivative can be prepared through electrophilic bromination of 5-methoxyisoquinoline. The subsequent metal-halogen exchange or direct insertion of magnesium would generate the reactive organometallic species.

Oxidative Approaches to the Carboxylic Acid Moiety

If a precursor such as 5-methoxy-8-methylisoquinoline (B13260288) is available, the carboxylic acid can be introduced by oxidation of the methyl group. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄) or chromic acid. The conditions for this oxidation need to be carefully controlled to avoid over-oxidation or degradation of the isoquinoline ring system.

Palladium-Catalyzed Coupling Strategies (e.g., Heck-type Reactions)

Modern synthetic organic chemistry offers powerful tools for C-C bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent. While the Heck reaction traditionally involves the coupling of an aryl halide with an alkene, related palladium-catalyzed carbonylation reactions are highly relevant for the synthesis of carboxylic acids. For instance, an 8-halo-5-methoxyisoquinoline can be subjected to a palladium-catalyzed carbonylation in the presence of carbon monoxide and a suitable nucleophile. If water is used as the nucleophile, the carboxylic acid is obtained directly.

Design and Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound offers multiple points for chemical modification to generate a library of analogues and derivatives for various applications, including drug discovery.

The carboxylic acid at the C8 position is a versatile handle for derivatization. Standard coupling reactions with amines, facilitated by reagents such as EDC/HOBt or HATU, can lead to a diverse range of amides (5-methoxyisoquinoline-8-carboxamides). Similarly, esterification with various alcohols can yield a series of esters.

The methoxy (B1213986) group at the C5 position can also be a target for modification. Demethylation, for instance, using reagents like boron tribromide (BBr₃), would yield the corresponding 5-hydroxyisoquinoline-8-carboxylic acid. This phenolic hydroxyl group can then be further functionalized, for example, through etherification with different alkyl or aryl halides.

Furthermore, modifications on the isoquinoline ring itself can be explored. For example, the introduction of substituents at other available positions through electrophilic aromatic substitution or transition metal-catalyzed C-H activation could lead to novel analogues with potentially altered properties. Structure-activity relationship (SAR) studies on related quinoline (B57606) and isoquinoline carboxamides have shown that the nature and position of substituents can significantly influence their biological activity. nih.govresearchgate.net

Derivative TypeSynthetic ApproachKey ReagentsPotential for Diversity
Carboxamides Amide coupling from the carboxylic acid.Amines, EDC/HOBt, HATUHigh, depends on the variety of amines used.
Esters Esterification of the carboxylic acid.Alcohols, acid catalystHigh, depends on the variety of alcohols used.
Phenolic Analogues Demethylation of the methoxy group.BBr₃Can be further functionalized at the hydroxyl group.
Ring-Substituted Analogues Electrophilic substitution or C-H activation.Various electrophiles or coupling partnersHigh, allows for fine-tuning of electronic and steric properties.

Functional Group Modifications at the Carboxylic Acid Position (e.g., Esterification, Amidation)

The carboxylic acid group at the 8-position of this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation, to produce a library of derivatives with potentially diverse biological activities.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through several standard methods. The Fischer-Speicher esterification is a classic and widely used method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tandfonline.com This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. tandfonline.com

Alternatively, milder conditions can be employed using coupling reagents. For instance, the Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is often preferred for substrates that are sensitive to strong acidic conditions.

Table 1: Examples of Esterification Reactions

Reagent/CatalystReaction ConditionsProduct
Methanol (B129727), H₂SO₄ (catalytic)RefluxMethyl 5-methoxyisoquinoline-8-carboxylate
Ethanol, HCl (catalytic)RefluxEthyl 5-methoxyisoquinoline-8-carboxylate
Isopropanol, DCC, DMAPRoom TemperatureIsopropyl 5-methoxyisoquinoline-8-carboxylate

Amidation: The synthesis of amides from this compound can also be accomplished through various synthetic routes. A common approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. One method is to convert the carboxylic acid to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a wide range of amines to form the corresponding amide. nih.gov

Peptide coupling reagents, similar to those used in esterification, are also highly effective for amidation and offer milder reaction conditions. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient and selective for the amidation of both aliphatic and aromatic carboxylic acids. rsc.org Heterogeneous catalysts, like Nb₂O₅, have also been employed for the direct amidation of carboxylic acids with amines, offering the advantage of catalyst reusability. rsc.org

Table 2: Examples of Amidation Reactions

Reagent/CatalystReaction ConditionsProduct
1. SOCl₂ 2. Ammonia0 °C to Room Temperature5-Methoxyisoquinoline-8-carboxamide
1. Oxalyl Chloride 2. Methylamine0 °C to Room TemperatureN-Methyl-5-methoxyisoquinoline-8-carboxamide
Benzylamine, Nb₂O₅RefluxN-Benzyl-5-methoxyisoquinoline-8-carboxamide

Strategic Substituent Variations on the Isoquinoline Core

Modification of the isoquinoline core itself is a crucial strategy for exploring the structure-activity relationships of this compound derivatives. This can involve the introduction, removal, or modification of substituents at various positions on the heterocyclic ring system.

Modern synthetic methodologies have greatly expanded the toolkit for functionalizing the isoquinoline nucleus. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at specific positions, provided a suitable handle like a halogen atom is present on the ring.

C-H activation has also emerged as a powerful strategy for the direct functionalization of the isoquinoline core, avoiding the need for pre-functionalized starting materials. researchgate.net This approach allows for the introduction of substituents at positions that might be difficult to access through classical methods.

While a specific synthetic route for this compound is not extensively documented, the general strategies for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, can be adapted by using appropriately substituted starting materials to generate analogues with variations in the substitution pattern. tandfonline.com Microwave-assisted protocols for these classical reactions have been shown to improve efficiency and yields. researchgate.net

Preparation of Bioisosteric Analogues (e.g., Tetrazole Substitution for Carboxylic Acid)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to retain or enhance biological activity, is a widely used strategy in drug design. The tetrazole ring is a well-established bioisostere for the carboxylic acid group. tandfonline.comresearchgate.net This is due to the similar pKa values and planar structures of the two groups, with the tetrazole often offering improved metabolic stability and membrane permeability. researchgate.net

The synthesis of a 5-(5-methoxyisoquinolin-8-yl)-1H-tetrazole, the tetrazole analogue of this compound, would typically proceed from the corresponding nitrile, 5-methoxyisoquinoline-8-carbonitrile. The nitrile can be converted to the tetrazole by reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt.

The fusion of a tetrazole ring to a quinoline (a constitutional isomer of isoquinoline) nucleus is known to enhance biological activity. chemrestech.com For instance, tetrazolo[1,5-a]quinoline-5-carboxylic acid has been synthesized from 2-hydrazinylquinoline-4-carboxylic acid. These synthetic strategies could potentially be adapted for the preparation of tetrazole-containing bioisosteres of this compound.

Principles of Green Chemistry Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives is crucial for sustainable chemical manufacturing.

Key areas for the application of green chemistry in this context include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. mdpi.com For instance, a green synthesis of isoquinoline derivatives has been developed using a Ru(II)/PEG-400 catalyst system, which is both homogeneous and recyclable.

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry as it reduces waste and improves atom economy. As mentioned, Nb₂O₅ can be used as a reusable Lewis acid catalyst for amidation. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Transition metal-catalyzed C-H activation reactions are particularly atom-economical as they avoid the need for pre-installed leaving groups. researchgate.net

Energy Efficiency: The use of microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule without significant research, the long-term goal of green chemistry is to utilize renewable starting materials.

By integrating these principles into the synthetic design, the environmental impact of producing this compound and its derivatives can be significantly minimized.

Advanced Spectroscopic and Structural Elucidation of 5 Methoxyisoquinoline 8 Carboxylic Acid

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the molecular structure and properties of a compound. For 5-methoxyisoquinoline-8-carboxylic acid, a combination of techniques would be employed to gain a complete picture of its electronic and vibrational characteristics, as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm. princeton.edu The protons on the isoquinoline (B145761) ring would resonate in the aromatic region, generally between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the electron-donating methoxy (B1213986) group and electron-withdrawing carboxylic acid group. The methoxy group protons would appear as a sharp singlet, typically around 3.8 to 4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the range of 165-180 ppm. princeton.edu The carbons of the isoquinoline ring would appear in the aromatic region (approximately 110-160 ppm), and the methoxy carbon would be observed further upfield, typically around 55-60 ppm. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the isoquinoline ring. princeton.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid H10.0 - 13.0 (broad s)-
Isoquinoline H's7.0 - 9.0 (m)110 - 160
Methoxy H's3.8 - 4.0 (s)55 - 60
Carboxylic Acid C-165 - 180

Note: These are predicted ranges and actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the deduction of its elemental formula. For this compound (C₁₁H₉NO₃), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (·OH, mass 17) and the loss of the entire carboxyl group (·COOH, mass 45). libretexts.org The isoquinoline ring can also undergo characteristic fragmentation. Analysis of these fragments helps to confirm the presence of the different functional groups and their arrangement in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. libretexts.org Other characteristic peaks would include C-O stretching vibrations for the carboxylic acid and the methoxy group, as well as C-H stretching and bending vibrations for the aromatic ring and the methoxy group.

Raman Spectroscopy: While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy provides information on the vibrations of non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be useful for observing the vibrations of the aromatic isoquinoline ring system. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. kurouskilab.com

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch~1700 (strong)~1700 (medium)
Aromatic RingC=C stretch1450-1600Strong
Methoxy GroupC-O stretch1000-1300Medium

Note: These are general ranges and can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a chromophore that absorbs UV light. The presence of the methoxy and carboxylic acid groups will influence the wavelength of maximum absorption (λmax). Generally, carboxylic acids themselves absorb at wavelengths too low to be of practical use for structural analysis. libretexts.org However, the conjugated system of the isoquinoline ring is expected to show distinct absorption bands in the UV region. The exact position and intensity of these bands can provide insights into the extent of electronic conjugation within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no specific crystal structure data for this compound has been publicly reported, this technique would provide precise bond lengths, bond angles, and torsion angles.

A key feature expected in the crystal structure would be intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers. uky.edu These hydrogen bonds play a crucial role in the packing of the molecules in the crystal lattice. The planarity of the isoquinoline ring and the orientation of the methoxy and carboxylic acid groups would also be determined.

Conformational Analysis and Stereochemical Assignment

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility would be the rotation around the C-C bond connecting the carboxylic acid to the isoquinoline ring and the C-O bond of the methoxy group.

Computational chemistry methods can be used to model the potential energy surface and identify the most stable conformations. cwu.edu As this molecule is achiral, there are no stereochemical assignments to be made in terms of enantiomers or diastereomers. The conformational preferences would be influenced by steric interactions and potential intramolecular hydrogen bonding.

Computational Chemistry and Theoretical Investigations of 5 Methoxyisoquinoline 8 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties that govern the behavior of 5-Methoxyisoquinoline-8-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems due to its favorable balance of accuracy and computational cost. researchgate.netnih.govresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G, are used to optimize the molecular geometry in both its ground and excited states. researchgate.net

In the ground state, these calculations predict key structural parameters. The resulting optimized geometry reveals the planarity of the isoquinoline (B145761) ring system and the orientation of the methoxy (B1213986) and carboxylic acid substituents. Theoretical studies on related quinoline (B57606) derivatives have shown that DFT can accurately predict bond lengths and angles. researchgate.net In the excited state, Time-Dependent DFT (TD-DFT) is employed to model how the geometry and electron distribution change upon electronic excitation, which is crucial for understanding the molecule's photophysical properties. nih.govmdpi.com The dipole moment of the molecule is also a key parameter that changes significantly between the ground and excited states, influencing its interaction with polar solvents. mdpi.com

ParameterCalculated Ground State (S₀) ValueCalculated Excited State (S₁) Value
C-N Bond Length (Å)~1.37~1.40
C=O Bond Length (Å)~1.22~1.25
O-H Bond Length (Å)~0.97~0.99
Dipole Moment (Debye)~3.5 D~5.8 D

Hypothetical DFT-calculated parameters for this compound, illustrating typical changes between ground and excited states.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. unesp.brresearchgate.net For this compound, the HOMO is typically localized over the electron-rich isoquinoline ring and the methoxy group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the carboxylic acid group and the pyridine (B92270) part of the isoquinoline ring, marking them as likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests the molecule is more polarizable and reactive. nih.govnih.gov From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which provide a quantitative measure of the molecule's reactivity profile. nih.gov

ParameterDefinitionCalculated Value (eV)Interpretation
E(HOMO)Energy of Highest Occupied Molecular Orbital-6.2Electron-donating ability
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-1.8Electron-accepting ability
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.4Indicates high kinetic stability
Hardness (η)(E(LUMO) - E(HOMO)) / 22.2Resistance to change in electron configuration
Softness (S)1 / (2η)0.227Propensity to undergo chemical reactions
Electrophilicity (ω)μ² / (2η) where μ = (E(HOMO)+E(LUMO))/24.09Measure of electrophilic character

Hypothetical global reactivity indices for this compound derived from FMO energies.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction

While quantum chemical calculations provide deep insights into static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of this compound over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, using a force field (like AMBER or GROMOS) to describe the potential energy. nih.gov

These simulations, typically performed in a solvent box (e.g., water) to mimic physiological conditions, can reveal the preferred conformations of the methoxy and carboxylic acid groups. mdpi.com By analyzing the simulation trajectory, researchers can identify stable rotamers and the energy barriers between them. Furthermore, MD is invaluable for predicting how the molecule interacts with its environment, such as forming hydrogen bonds with water molecules or binding to a biological target like a protein active site. researchgate.net The analysis of radial distribution functions from MD simulations can quantify the structuring of solvent molecules around specific functional groups.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. nih.govresearchgate.net For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies for specific functional groups, such as the C=O stretch of the carboxylic acid, the O-H stretch, and the C-O stretch of the methoxy group, can be correlated with experimental spectra. mdpi.comnih.govui.ac.id

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions responsible for UV-Visible absorption spectra. nih.gov The calculations provide the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensity). This allows for the assignment of specific electronic transitions, such as π→π* transitions within the aromatic system. researchgate.net

Spectroscopic FeatureVibrational Mode/TransitionCalculated Wavenumber (cm⁻¹)/Wavelength (nm)Expected Experimental Value
IR FrequencyC=O stretch (Carboxylic Acid)~1720 cm⁻¹1700-1750 cm⁻¹
IR FrequencyO-H stretch (Carboxylic Acid)~3450 cm⁻¹2500-3500 cm⁻¹ (broad)
IR FrequencyC-O-C stretch (Methoxy)~1250 cm⁻¹1230-1270 cm⁻¹
UV-Vis Absorptionπ→π* transition~320 nm310-340 nm

A comparison of hypothetical in silico predicted spectroscopic data with expected experimental ranges for this compound.

Exploration of Reaction Mechanisms and Energetics through Computational Transition State Modeling

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. nih.gov For reactions involving this compound, such as esterification, decarboxylation, or oxidation, computational methods can be used to locate the transition state (TS) structures. nih.gov

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. mt.commdpi-res.com Computational methods can be used to predict and analyze the potential polymorphs of this compound. By calculating the lattice energies of various hypothetical crystal packing arrangements, it is possible to rank their relative stabilities and identify the most likely observable polymorphs. mdpi.comnih.gov

These studies heavily rely on understanding the non-covalent interactions that govern crystal packing, such as hydrogen bonding and π-π stacking. researchgate.net In this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of robust hydrogen-bonded dimers or chains in the solid state. mdpi.comnih.gov Crystal engineering uses this computational insight to design novel crystalline forms, such as co-crystals, where the molecule is crystallized with another component to modify its physicochemical properties. researchgate.net Computational screening can predict favorable co-formers and the resulting crystal structures.

Investigation of Biological Activities and Molecular Mechanisms of 5 Methoxyisoquinoline 8 Carboxylic Acid

Antimicrobial Activity Studies

A comprehensive search of scientific databases yielded no studies dedicated to the antimicrobial properties of 5-Methoxyisoquinoline-8-carboxylic acid. Therefore, no data is available for the following subsections:

Assessment of Antibacterial Properties against Pathogenic Strains

There is no published research evaluating the efficacy of this compound against pathogenic bacterial strains. As such, no data tables of minimum inhibitory concentrations (MICs) or other measures of antibacterial activity can be provided.

Elucidation of Antimicrobial Mechanisms of Action

Without primary studies on its antibacterial properties, the mechanisms of action, such as potential membrane disruption or metabolic inhibition, for this compound remain uninvestigated.

Modulation of Quorum Sensing Pathways in Microbial Systems

There is no available research on the effects of this compound on quorum sensing pathways in any microbial systems.

Enzyme Inhibition and Modulation Studies

Similarly, the potential for this compound to act as an enzyme inhibitor or modulator has not been explored in the available scientific literature.

Investigation of Enzyme Target Binding and Inhibitory Potency (e.g., Deacylase Enzymes)

No studies have been published that investigate the binding affinity or inhibitory potency of this compound against any enzyme targets, including deacylase enzymes. Therefore, no data on its inhibitory constants (e.g., IC₅₀ or Kᵢ) is available.

Mechanistic Characterization of Enzyme-Ligand Interactions

The precise mechanisms through which this compound interacts with enzymes at a molecular level are not yet extensively detailed in publicly available research. However, the structural motifs present in the molecule, namely the isoquinoline (B145761) core, the methoxy (B1213986) group, and the carboxylic acid group, provide a basis for postulating potential interactions. The carboxylic acid moiety, for instance, is a common feature in many enzyme inhibitors, where it can act as a hydrogen bond donor and acceptor, or chelate metal ions essential for enzyme activity.

Studies on related compounds offer insights into possible mechanisms. For example, derivatives of 8-hydroxyquinoline (B1678124), a structurally similar scaffold, are known to function as metalloenzyme inhibitors. These compounds can bind to transition metal ions within the enzyme's active site through their hydroxyl and nitrogen atoms. While this compound possesses a methoxy group instead of a hydroxyl group, the nitrogen atom in the isoquinoline ring and the oxygen atoms of the carboxylic acid could potentially coordinate with metal cofactors in a similar fashion.

Antioxidant and Redox Biological Pathways

Mechanistic Studies of Radical Scavenging Capabilities

Direct experimental studies detailing the radical scavenging mechanisms of this compound are limited. However, the antioxidant potential of this molecule can be inferred from the behavior of structurally related phenolic and carboxylic acid-containing compounds. The presence of a methoxy group on an aromatic ring can influence the electron-donating capacity of the molecule, a key factor in its ability to neutralize free radicals.

The primary mechanisms by which phenolic compounds scavenge free radicals include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. The efficiency of this process is related to the bond dissociation enthalpy of the hydrogen-donating group. In the SET-PT mechanism, an electron is first transferred to the radical, followed by the transfer of a proton. The SPLET mechanism involves the initial deprotonation of the antioxidant, followed by electron transfer to the radical.

For compounds containing both methoxy and carboxylic acid groups, the interplay of these functionalities determines the dominant radical scavenging pathway. The methoxy group, being an electron-donating group, can increase the electron density on the aromatic ring, potentially enhancing the molecule's ability to donate a hydrogen atom or an electron. The carboxylic acid group can also influence the antioxidant activity, though its effect can be complex and dependent on the reaction environment and the specific radical species involved. Theoretical studies on other phenolic acids have shown that both methoxy and carboxylic acid groups can promote antioxidant activities.

Radical Scavenging MechanismDescriptionPotential Role of this compound Moieties
Hydrogen Atom Transfer (HAT) Direct donation of a hydrogen atom to a free radical.The methoxy group can enhance the H-donating ability of the aromatic system.
Single-Electron Transfer followed by Proton Transfer (SET-PT) An electron is transferred to the radical, followed by a proton.The electron-rich isoquinoline ring, influenced by the methoxy group, could facilitate electron donation.
Sequential Proton-Loss Electron Transfer (SPLET) The antioxidant is first deprotonated, then transfers an electron.The carboxylic acid group can undergo deprotonation, potentially initiating this pathway.

Influence on Cellular Oxidative Stress Response Systems

The potential for this compound to influence cellular oxidative stress response systems is an area requiring further investigation. However, insights can be drawn from related compounds. For instance, 5-methoxyindole-2-carboxylic acid has demonstrated neuroprotective effects by reducing oxidative stress. This suggests that compounds with a methoxy-substituted heterocyclic core and a carboxylic acid group may have the capacity to modulate cellular pathways involved in managing oxidative damage.

Cellular responses to oxidative stress are complex and involve the activation of various signaling pathways and antioxidant defense mechanisms. A key player in this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of a wide array of antioxidant and detoxification enzymes. It is plausible that this compound could influence the Nrf2 pathway, either by directly interacting with components of the signaling cascade or by generating a mild oxidative signal that triggers Nrf2 activation as a protective response.

By potentially reducing the levels of reactive oxygen species (ROS) through direct scavenging and/or by upregulating endogenous antioxidant defenses, this compound could help maintain cellular redox homeostasis. A reduction in oxidative stress can, in turn, mitigate cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, thereby preventing the initiation of apoptosis or other forms of cell death. The evaluation of markers of oxidative stress, such as levels of malondialdehyde (a product of lipid peroxidation) and the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase, in the presence of this compound would be crucial to substantiate its role in cellular oxidative stress responses.

Exploration of Other Mechanistic Biological Interactions (e.g., Fluorescent Probe Potential, Plant Growth Regulation)

Beyond its potential enzyme-inhibiting and antioxidant activities, the chemical structure of this compound suggests other possible biological interactions, including applications as a fluorescent probe and in plant growth regulation.

The isoquinoline and quinoline (B57606) ring systems are known fluorophores, and their derivatives are often explored for their fluorescent properties. For instance, a positional isomer, 8-Methoxyquinoline-5-carboxylic acid, has been reported to act as a fluorescent probe in biological assays, enabling the visualization of cellular processes. chemimpex.com Quinoline-based compounds can form highly fluorescent complexes with metal ions, and their fluorescence can be modulated by their local environment, making them useful as sensors. Given these precedents, it is conceivable that this compound could also exhibit fluorescent properties that could be harnessed for biological imaging and sensing applications.

In the realm of agriculture, certain carboxylic acids and their derivatives have been investigated as plant growth regulators. These compounds can influence various physiological processes in plants, such as seed germination, root development, and flowering. The aforementioned positional isomer, 8-Methoxyquinoline-5-carboxylic acid, has also been explored for its potential as a plant growth regulator to promote healthier crop development. chemimpex.com The carboxylic acid functional group is a common feature in many natural and synthetic plant growth regulators. Therefore, it is plausible that this compound could exert some influence on plant biological systems, although specific studies are required to confirm this potential.

Potential ApplicationBasis for Exploration
Fluorescent Probe The inherent fluorescence of the isoquinoline scaffold and the precedent of related quinoline carboxylic acids being used as fluorescent probes. chemimpex.com
Plant Growth Regulation The known activity of some carboxylic acids as plant growth regulators and the exploration of a positional isomer for this purpose. chemimpex.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Strategic Design and Synthesis of Compound Libraries for SAR Elucidation

The foundation of SAR studies lies in the strategic design and synthesis of compound libraries where specific parts of the lead molecule are systematically modified. For scaffolds related to 5-Methoxyisoquinoline-8-carboxylic acid, this often involves targeting the carboxylic acid group, the methoxy (B1213986) group, and various positions on the isoquinoline (B145761) ring system.

A common strategy is the creation of carboxamide derivatives from the core carboxylic acid structure. For instance, in the development of novel PARP inhibitors, a library of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides was synthesized to explore the impact of different amide substituents on inhibitory activity. nih.gov This approach allows for the introduction of diverse chemical functionalities in a final synthetic step, enabling a broad exploration of the chemical space around the core scaffold. researchgate.net

Another synthetic strategy involves palladium-catalyzed coupling reactions (like Suzuki, Sonogashira, and Stille couplings) on a halogenated isoquinoline or quinoline (B57606) core. This method efficiently introduces a wide range of substituents at specific positions, providing deep insights into the SAR. researchgate.net For example, 3-substituted quinoline-8-carboxamides have been prepared using this method to probe the structural requirements for PARP-1 inhibition. researchgate.net The synthesis of such libraries is essential for building robust SAR models that connect structural modifications to changes in biological activity.

Identification of Key Pharmacophoric Elements and Structural Determinants for Biological Activity

Through the biological evaluation of synthesized compound libraries, key pharmacophoric elements—the essential structural features required for biological activity—can be identified. For the broader class of isoquinoline and quinoline-based inhibitors, particularly those targeting PARP and Pim-1 kinase, several key determinants have been established.

The carboxamide group, derived from the carboxylic acid, is often a critical feature, acting as a bioisostere for the nicotinamide (B372718) moiety of the natural PARP substrate, NAD+. This group typically engages in crucial hydrogen bonding interactions within the enzyme's active site. semanticscholar.org

In studies of 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety itself was identified as a crucial pharmacophore. researchgate.net Molecular modeling suggests this scaffold interacts with key residues like Asp186 and Lys67 in the ATP-binding pocket. researchgate.net Similarly, for quinoline-8-carboxamides, an intramolecular hydrogen bond between the amide proton and the quinoline nitrogen helps to lock the molecule in a conformation required for potent PARP-1 inhibition. researchgate.net

The substitution pattern on the aromatic rings also plays a significant role. For 3-substituted quinoline-8-carboxamides, SAR studies revealed a preference for small, narrow groups for optimal inhibition of human recombinant PARP-1. researchgate.net Conversely, introducing substituents at the 2-position was found to increase potency. researchgate.net These findings highlight that even subtle changes to the core structure can have a profound impact on biological activity, guiding further optimization efforts.

Computational QSAR Modeling for Activity Prediction and Optimization

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the optimization process.

For quinoline derivatives, QSAR models have been developed to predict inhibitory activity against targets like the ABCB1 transporter, which is involved in multidrug resistance in cancer. nih.govnih.gov In these studies, a series of compounds is analyzed, and various 2D and 3D molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. nih.gov Machine learning algorithms, such as k-nearest neighbors (KNN), decision trees (DT), and neural networks (BPNN), are then used to build regression models that correlate these descriptors with biological activity. nih.govnih.gov

The goal is to create a statistically robust model that can accurately describe the structure-activity correlation and predict the activity of new compounds within its applicability domain. nih.gov For instance, a QSAR study on 5,8-quinolinequinone derivatives used descriptors like molecular polarizability, dipole moment, and frontier molecular orbital energies to model anti-proliferative and anti-inflammatory activities. dntb.gov.ua Such computational models are invaluable for rational drug design, allowing for the in silico screening of virtual libraries to identify the most promising candidates for synthesis and testing.

Analysis of Lipophilicity and Electronic Properties in Relation to Biological Response

Lipophilicity , often quantified as the logarithm of the octanol-water partition coefficient (logP), plays a dual role. A certain level of lipophilicity is required for a molecule to cross biological membranes and reach its target. However, excessively high lipophilicity can lead to poor solubility, rapid metabolism, and non-specific toxicity. nih.gov In the development of 8-hydroxyquinoline (B1678124) derivatives, lipophilicity was a key parameter used to establish the structure-activity relationship for antiviral activity. nih.gov For example, the introduction of a 1,4-quinone fragment to a betulin (B1666924) moiety was found to reduce lipophilicity, demonstrating how specific structural modifications can be used to tune this property. nih.gov

Electronic properties , such as the distribution of electron density and the ability to form hydrogen bonds, are fundamental to molecular recognition at the target site. The presence of the carboxylic acid and methoxy groups in this compound dictates its electronic nature. The carboxylic acid is a hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for strong electrostatic interactions. upenn.edu The methoxy group, while increasing lipophilicity compared to a hydroxyl group, also acts as a hydrogen bond acceptor. The interplay of these functional groups governs the molecule's acidity (pKa), solubility, and binding affinity. upenn.edu

Compound ClassPhysicochemical PropertyImpact on Biological ActivityReference
Quinoline DerivativesLipophilicity (logP)Influences absorption and permeability; optimal range desired. nih.gov
8-HydroxyquinolinesElectronic PropertiesGoverns metal chelation and interaction with enzyme active sites. nih.gov
Carboxylic Acid AnalogsAcidity (pKa)Affects ionization state, solubility, and potential for electrostatic interactions. upenn.edu
Isoquinoline DerivativesHydrogen BondingCrucial for specific binding to target proteins like PARP and kinases. researchgate.netresearchgate.net

Protein-Ligand Interaction Studies and Binding Mode Determination

Understanding how a ligand binds to its protein target at an atomic level is crucial for structure-based drug design. Techniques like molecular docking and X-ray crystallography are used to determine the binding mode and identify key interactions that contribute to affinity and selectivity.

Molecular docking studies have been widely applied to isoquinoline and quinoline-based inhibitors. For PARP1 inhibitors, docking simulations show that ligands typically assume a specific orientation within the catalytic domain, with the carboxamide moiety mimicking the interactions of the native substrate's nicotinamide group. semanticscholar.org Similarly, for Pim-1 kinase inhibitors based on the 8-hydroxy-quinoline-7-carboxylic acid scaffold, molecular modeling revealed that the scaffold's interaction with Asp186 and Lys67 residues in the ATP-binding pocket could be responsible for the inhibitory activity. researchgate.net

These computational studies help to rationalize the observed SAR. For example, they can explain why a bulky substituent at a particular position decreases activity (due to steric clashes) or why a hydrogen bond donor at another position increases potency (by forming a favorable interaction with a backbone carbonyl). researchgate.net This detailed understanding of the protein-ligand interactions provides a clear roadmap for designing next-generation compounds with improved potency and selectivity. nih.govnih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate in Complex Organic Synthesis

There is no specific information available detailing the use of 5-Methoxyisoquinoline-8-carboxylic acid as a key intermediate in the synthesis of complex organic molecules.

Role in the Development and Enhancement of Catalytic Systems

No research was found that investigates or reports the role of this compound in the development or enhancement of catalytic systems.

Integration into Functional Materials and Polymer Formulations

Information regarding the integration of this compound into functional materials or polymer formulations is not available in the reviewed sources.

Investigation of Chelation Chemistry and Metal Ion Complexation

There are no specific studies available on the chelation properties or metal ion complexation behavior of this compound.

Advanced Analytical Methodologies for 5 Methoxyisoquinoline 8 Carboxylic Acid

Chromatographic Techniques for Purity, Isolation, and Quantification

Chromatography is a cornerstone for the analysis of 5-methoxyisoquinoline-8-carboxylic acid, providing powerful tools for separating it from impurities and quantifying it with high accuracy. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques.

The development of a robust HPLC method is fundamental for the routine analysis of this compound. asianjpr.com Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation of the target analyte from any related substances or degradation products. chemrevlett.com

A typical reversed-phase HPLC method is preferred, leveraging the compound's polarity. Key parameters that are optimized during method development include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detector wavelength. mdpi.com For this compound, a C8 or C18 column is generally suitable. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate) to control the pH. chemrevlett.com Adjusting the pH is critical as it affects the ionization state of the carboxylic acid group and the isoquinoline (B145761) nitrogen, thereby influencing retention time and peak shape. A photodiode array (PDA) detector is commonly used for detection, set at a wavelength where the compound exhibits maximum absorbance. koreamed.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile
GradientIsocratic or Gradient Elution (e.g., 70:30 A:B)
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume10 µL
DetectionPDA/UV at 230 nm

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially faster analysis times. mdpi.com This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For this compound, a UPLC method can provide superior separation efficiency, which is particularly advantageous when resolving closely related impurities. bohrium.com The principles of method development are similar to HPLC, but the operational parameters are scaled for the UPLC system. The higher efficiency of UPLC columns often results in sharper and taller peaks, leading to lower limits of detection (LOD) and quantification (LOQ). This makes UPLC an ideal technique for trace-level analysis and for high-throughput screening applications in drug discovery and development. mdpi.com

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of analytes in an electric field. For an amphoteric molecule like this compound, which possesses both a basic nitrogen atom and an acidic carboxylic group, its charge is highly dependent on the pH of the background electrolyte (BGE).

In capillary zone electrophoresis (CZE), the most common mode of CE, separation is achieved based on the charge-to-mass ratio of the analytes. By selecting a BGE with a specific pH, the compound can be made to carry a net positive, negative, or neutral charge, allowing for the optimization of its separation from other components in a mixture. This technique is known for its high separation efficiency, minimal sample consumption, and rapid analysis times. nih.gov While not as commonly used as HPLC for routine analysis, CE is a powerful tool for specific applications, such as chiral separations if a suitable chiral selector is added to the BGE. mst.edu

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound, provided it is the only absorbing species in the sample or its absorbance can be distinguished from other components. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

To perform a quantitative analysis, a pure standard of the compound is dissolved in a suitable solvent (e.g., methanol or ethanol), and its absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at this λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net While less specific than chromatographic methods, spectrophotometry is useful for rapid quantification of relatively pure samples. nih.gov

Table 2: Example Calibration Data for Spectrophotometric Quantification

Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a higher degree of selectivity and sensitivity, enabling both quantification and structural identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. nih.gov The liquid chromatograph (HPLC or UPLC) separates the compound from the sample matrix, after which it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. Depending on the mobile phase pH, the compound can be detected in either positive ion mode as the protonated molecule [M+H]+ or in negative ion mode as the deprotonated molecule [M-H]-. Tandem mass spectrometry (MS/MS) can be used for selected reaction monitoring (SRM), a highly selective and sensitive quantification method where a specific precursor ion is selected and fragmented to produce characteristic product ions. uab.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of non-volatile and polar compounds like carboxylic acids. To make this compound amenable to GC analysis, a derivatization step is required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or ethyl ester). nih.gov After derivatization, the compound can be separated on a GC column and detected by the mass spectrometer, which provides a characteristic fragmentation pattern that serves as a fingerprint for identification.

Table 3: Illustrative Mass Spectrometry Parameters for LC-MS/MS Analysis

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ (m/z)204.06
Product Ion 1 (m/z)186.05 (Loss of H₂O)
Product Ion 2 (m/z)158.06 (Loss of H₂O and CO)
Collision EnergyOptimized for fragment intensity

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. nih.gov For this compound, derivatization can be employed to improve performance in several analytical techniques.

For GC-MS Analysis: As mentioned, esterification of the carboxylic acid group is essential to increase volatility and thermal stability. This is commonly achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst. nih.gov

For HPLC-UV/Fluorescence: While the isoquinoline ring is chromophoric, derivatization with a fluorescent tag can significantly enhance detection sensitivity, allowing for quantification at much lower levels.

For LC-MS Analysis: Derivatization can be used to improve ionization efficiency. nih.gov Reagents can be introduced that add a permanently charged group or a more easily ionizable moiety to the molecule, thereby increasing the signal response in the mass spectrometer. researchgate.net For example, reacting the carboxylic acid with a reagent like 2-picolylamine in the presence of a coupling agent can produce a derivative that ionizes very efficiently in positive mode ESI. researchgate.net This strategy enhances sensitivity and can move the analyte's signal to a region of the mass spectrum with less background interference. mdpi.com

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability Assessment (e.g., using liver microsomes, S9 fractions)

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver subcellular fractions, such as microsomes and S9 fractions, are standard methods to assess this stability. These fractions contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily located in the endoplasmic reticulum (microsomes).

For isoquinoline (B145761) derivatives, metabolic stability can be variable. Studies on various isoquinoline-containing compounds have shown that they can range from metabolically stable to unstable, depending on their substitution patterns. For instance, some isoquinoline derivatives exhibit poor metabolic stability in human and mouse liver microsomes. nih.gov The stability is typically assessed by incubating the compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) and measuring the decrease in the parent compound's concentration over time.

Table 1: Representative In Vitro Metabolic Stability Assay Parameters

ParameterDescriptionTypical Value Range for Isoquinolines
Half-life (t½) Time taken for 50% of the compound to be metabolized.Can range from minutes to hours.
Intrinsic Clearance (CLint) The intrinsic ability of the liver to metabolize a drug.Highly variable based on structure.
Test System Biological matrix used for the assay.Liver microsomes, S9 fraction, hepatocytes.
Species Organism from which the test system is derived.Human, rat, mouse, dog.
Cofactor Required for enzymatic activity.NADPH for Phase I enzymes.

While specific data for 5-Methoxyisoquinoline-8-carboxylic acid is not available, its metabolic stability would likely be influenced by the methoxy (B1213986) and carboxylic acid groups. The methoxy group could be a site for O-demethylation, and the isoquinoline ring itself could undergo hydroxylation, both of which would contribute to its metabolic clearance.

Identification and Structural Characterization of Key Metabolites

The biotransformation of isoquinoline and its derivatives can lead to a variety of metabolites. For the parent isoquinoline molecule, in vitro studies using rat liver homogenates have identified several metabolites, including 1-, 4-, and 5-hydroxyisoquinoline, as well as isoquinoline-N-oxide. nih.gov A minor metabolite identified was 5,6-dihydroxy-5,6-dihydroisoquinoline. nih.gov

For this compound, several metabolic pathways can be predicted based on its structure:

Phase I Metabolism:

O-demethylation: The 5-methoxy group is a likely site for enzymatic O-demethylation, which would yield a hydroxylated metabolite, 5-hydroxyisoquinoline-8-carboxylic acid.

Hydroxylation: The isoquinoline ring system can be hydroxylated at various positions by CYP enzymes.

N-oxidation: The nitrogen atom in the isoquinoline ring can be oxidized to form an N-oxide.

Phase II Metabolism:

Glucuronidation: The carboxylic acid moiety at the 8-position is a prime site for conjugation with glucuronic acid, a common Phase II metabolic pathway that increases water solubility and facilitates excretion. The hydroxylated metabolites formed during Phase I could also undergo glucuronidation.

A study on a synthetic cannabinoid containing a quinolinyl ester, PB-22, which has an indole-3-carboxylic acid quinolin-8-yl ester structure, showed that a major metabolic pathway was ester hydrolysis. nih.gov While this compound does not have an ester linkage, this highlights that functional groups attached to the quinoline (B57606)/isoquinoline ring are susceptible to metabolism.

Enzymatic Systems Involved in the Biotransformation of Isoquinoline Carboxylic Acids

The biotransformation of xenobiotics, including isoquinoline derivatives, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. Studies on the related compound, quinoline, have identified specific CYP isozymes involved in its metabolism. CYP2A6 is the principal enzyme responsible for the formation of quinoline-1-oxide in human liver microsomes, while CYP2E1 is the main enzyme involved in the formation of 3-hydroxyquinoline. nih.gov A study on a set of 36 isoquinoline alkaloids showed that many of them were potent inhibitors of various CYP isoforms, particularly CYP2D6 and CYP2C19, indicating that these enzymes are likely involved in their metabolism. researchgate.net

Gut microbiota can also play a role in the metabolism of isoquinoline alkaloids, with studies showing that certain isoquinolines can be transformed, for example, through demethylation by intestinal flora in vitro. nih.gov

For this compound, it is highly probable that CYP enzymes, particularly isoforms from the CYP1, CYP2, and CYP3 families, are involved in its Phase I metabolism, such as O-demethylation and ring hydroxylation. The specific isoforms would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes.

Influence of the Carboxylic Acid Moiety on Metabolic Fate

The presence of a carboxylic acid group significantly influences a molecule's metabolic fate. Carboxylic acids are often a site for Phase II conjugation reactions, most commonly glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a bulky, polar glucuronic acid moiety to the carboxylic acid, drastically increasing its water solubility and promoting its excretion in urine or bile.

The carboxylic acid group at the 8-position of this compound would make it a likely substrate for UGT enzymes. This conjugation would represent a major pathway for its elimination from the body. The position of the carboxylic acid on the isoquinoline ring can also influence its biological activity, as seen in studies of styrylquinolinecarboxylic acids.

Cellular Uptake and Efflux Mechanisms

The transport of molecules across cell membranes is governed by their physicochemical properties and their interaction with membrane transporters. For a compound like this compound, which contains a carboxylic acid group, several transport mechanisms are plausible.

Passive Diffusion: The uncharged (protonated) form of the carboxylic acid can be lipid-soluble and may cross cell membranes via passive diffusion. quora.com The extent of this diffusion depends on the compound's lipophilicity and the pH gradient across the membrane. quora.com

Facilitated Diffusion and Active Transport: Carboxylic acids can be substrates for various carrier-mediated transport systems. Monocarboxylic acid transporters (MCTs) are known to facilitate the movement of NSAIDs containing a carboxylic acid moiety across cell membranes. dongguk.edu It is plausible that this compound could also be a substrate for MCTs or other organic anion transporters. These transporters can be involved in both cellular uptake and efflux. scite.ai

Efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, are also crucial in determining the intracellular concentration of xenobiotics. While specific efflux transporters for this compound have not been identified, its potential as a substrate for these pumps cannot be ruled out and would require experimental investigation.

Future Research Trajectories and Broader Academic Impact

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) and its derivatives is a cornerstone of heterocyclic chemistry. Future research on 5-Methoxyisoquinoline-8-carboxylic acid will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Traditional methods such as the Pictet-Spengler and Bischler-Napieralski reactions provide foundational pathways to the isoquinoline core. rsc.org However, modern synthetic chemistry presents opportunities to innovate beyond these classic methods.

Future synthetic strategies could include:

Transition-Metal Catalysis: The use of palladium, copper, or rhodium catalysts could enable novel C-H activation or cross-coupling strategies to construct the isoquinoline skeleton or introduce the methoxy (B1213986) and carboxylic acid groups with high regioselectivity.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance safety and scalability compared to conventional batch processing. lew.ro Microwave irradiation, in particular, has been shown to be a clean, cheap, and convenient method for preparing novel quinoline (B57606) derivatives. lew.ro

Biocatalysis: Employing enzymes to perform key synthetic steps could offer unparalleled stereoselectivity and reduce the environmental impact by avoiding harsh reagents and solvents.

Green Chemistry Approaches: The use of renewable starting materials, atom-economical reactions, and environmentally benign solvents will be a critical focus. kit.edu For instance, developing syntheses that minimize waste and utilize catalytic rather than stoichiometric reagents aligns with the principles of sustainable chemistry.

Table 1: Comparison of Potential Synthetic Approaches for Isoquinoline Carboxylic Acids
MethodologyDescriptionPotential Advantages for SynthesisReference
Pomeranz–Fritsch–Bobbitt CyclizationA classical method involving the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde.Well-established for constructing the isoquinoline core; can be adapted for chiral synthesis. nih.gov
One-Pot Williamson ReactionA concise protocol that can be used to build complex molecular architectures, such as bisquinolines, by forming an ether linkage followed by hydrolysis.Reduces the number of synthetic steps and purification procedures, improving overall efficiency. researchgate.net
Microwave-Assisted SynthesisUtilizes microwave irradiation to rapidly heat reaction mixtures, accelerating reaction rates.High yields, increased purity, significantly reduced reaction times, and cleaner reaction profiles. lew.ro
Petasis ReactionA multicomponent reaction involving an amine, a boronic acid, and a glyoxylic acid to form substituted amino acids.Can be used to create complex precursors for isoquinoline synthesis in a single step with high diastereoselectivity. nih.gov

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with diverse biological activities. nih.gov A primary future research goal will be to understand the molecular mechanisms through which this compound and its derivatives interact with biological systems.

The carboxylic acid moiety is often a key determinant in drug-target interactions due to its ability to form strong electrostatic interactions and hydrogen bonds. nih.gov Research will likely investigate its role in binding to the active sites of enzymes or receptors. The methoxy group can influence the molecule's lipophilicity, membrane permeability, and metabolic stability, potentially by affecting its redox potential and target selectivity. researchgate.net

Key research questions to address include:

Target Identification: What specific proteins (e.g., enzymes, receptors, ion channels) does this compound interact with? Techniques like affinity chromatography, proteomics, and computational target fishing will be essential.

Binding Mode Analysis: How does the molecule orient itself within the binding pocket of its target? X-ray crystallography and NMR spectroscopy of ligand-protein complexes can provide atomic-level details.

Metabolic Profiling: How is the compound metabolized in biological systems? Understanding its metabolic fate, including the potential formation of reactive metabolites through processes like epoxidation, is crucial for predicting its biological activity and potential liabilities. mdpi.com

Rational Design of Next-Generation Isoquinoline Carboxylic Acid Derivatives with Tuned Properties

Building on a deeper understanding of its structure-activity relationships (SAR), the rational design of next-generation derivatives of this compound will be a major research avenue. The goal is to systematically modify the core structure to optimize desired properties such as potency, selectivity, and pharmacokinetic profiles.

One key strategy is the use of bioisosteres to replace the carboxylic acid group. nih.gov This can circumvent potential drawbacks associated with carboxylic acids, such as poor membrane permeability or metabolic liabilities, while retaining the key interactions necessary for biological activity. nih.govacs.org

Table 2: Physicochemical Properties of Common Carboxylic Acid Bioisosteres
BioisostereApproximate pKaKey FeaturesReference
Carboxylic Acid~4-5Planar, acidic, strong H-bond donor/acceptor. nih.gov
5-Substituted Tetrazole~4.5-4.9Planar and acidic, closely mimicking the properties of a carboxylic acid but slightly larger. nih.gov
Hydroxamic Acid~9Less acidic; can undergo hydrolysis back to the carboxylic acid in vivo. nih.gov
5-Oxo-1,2,4-oxadiazole~6-7Planar, acidic heterocycle; reported to be more lipophilic than tetrazole. nih.gov

Other design strategies could involve:

Substitution Pattern Modification: Altering the position of the methoxy and carboxylic acid groups on the isoquinoline ring to probe different regions of a target's binding site.

Scaffold Hopping: Replacing the isoquinoline core with other heterocyclic systems to discover novel chemical matter with improved properties.

Conformational Constraint: Introducing rigid elements into the structure to lock it into a biologically active conformation, which can improve binding affinity and selectivity. rsc.org

Opportunities for Interdisciplinary Research Collaborations

The multifaceted nature of this compound provides fertile ground for interdisciplinary collaborations. The full potential of this compound and its derivatives can only be realized by combining expertise from various scientific fields.

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which are then evaluated by molecular and cellular biologists to determine their biological activity and mechanisms of action. nih.govnih.gov

Computational and Experimental Science: Computational chemists can use modeling and simulation to predict the properties and binding modes of new compounds, guiding experimentalists to synthesize the most promising candidates for testing. nih.gov

Pharmacology and Toxicology: As promising lead compounds are identified, pharmacologists can study their effects in preclinical models, while toxicologists assess their safety profiles.

Materials Science and Chemistry: Quinoline derivatives are known for their applications in materials like Organic Light Emitting Diodes (OLEDs). mdpi.com Collaborations could explore the potential of this compound derivatives as novel ligands for metal complexes or as functional organic materials.

Theoretical Predictions Guiding Future Experimental Endeavors

Theoretical and computational chemistry are indispensable tools for accelerating the research and development process. For this compound, these methods can provide crucial insights and guide experimental work, saving time and resources.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict molecular properties such as geometry, electronic structure, pKa, and vibrational spectra. nih.gov This information is vital for understanding the compound's reactivity and for interpreting experimental data. DFT can also be used to model reaction mechanisms, helping to optimize synthetic pathways. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with biological targets, such as proteins or nucleic acids, in a simulated physiological environment. nih.gov This can reveal key binding interactions and conformational changes that are not apparent from static structures.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of derivatives with their biological activity, QSAR can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: Based on the structure of known active compounds, pharmacophore models can identify the essential three-dimensional arrangement of chemical features required for biological activity, serving as a template for designing new molecules. nih.gov

By leveraging these predictive models, researchers can adopt a more hypothesis-driven approach to the design and synthesis of new this compound derivatives, ultimately accelerating the discovery of molecules with significant academic and practical impact.

Q & A

Q. Key Limitations of Current Evidence :

  • No direct data on This compound exists in the provided evidence. Recommendations are extrapolated from analogs like 5-Methoxyisophthalic acid .
  • Toxicity and ecological impact data are sparse; rigorous experimental validation is required.

Q. Recommendations for Further Research :

  • Consult specialized databases (e.g., Reaxys, SciFinder) for synthetic protocols and spectral data.
  • Collaborate with analytical chemistry labs for advanced characterization (e.g., X-ray crystallography).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.